molecular formula C20H16N6O B12217526 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol

Cat. No.: B12217526
M. Wt: 356.4 g/mol
InChI Key: YMDYCNPNCYSLSP-UHFFFAOYSA-N
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Description

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol is a complex organic compound featuring a pyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including cyclization and substitution reactions, under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group.

    Reduction: Reduction reactions can occur at the pyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidine core.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol involves inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2/cyclin A2. This specificity makes it a promising candidate for further development as an anti-cancer agent .

Properties

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

IUPAC Name

3-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol

InChI

InChI=1S/C20H16N6O/c1-12-6-7-17(13(2)8-12)26-19-16(10-22-26)20-24-23-18(25(20)11-21-19)14-4-3-5-15(27)9-14/h3-11,27H,1-2H3

InChI Key

YMDYCNPNCYSLSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=CC=C5)O)C

Origin of Product

United States

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